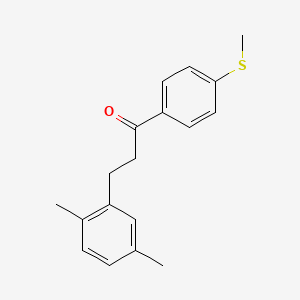

3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted aromatic ketones. According to database records, the compound is formally designated as 3-(2,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one, which accurately describes the structural arrangement of functional groups and substituents. Alternative nomenclature variations include 3-(2,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one, demonstrating the flexibility in systematic naming while maintaining chemical accuracy.

The molecular formula presents some variation across different chemical databases and suppliers. Multiple sources confirm the molecular formula as C18H20OS with a corresponding molecular weight of 284.4 grams per mole. However, one supplier database reports a slightly different formulation of C18H18OS with a molecular weight of 282.40 grams per mole. The discrepancy appears to stem from differences in hydrogen count, with the more widely accepted formula being C18H20OS based on the structural representation showing the methylsulfanyl group properly bonded.

The compound is assigned the Chemical Abstracts Service registry number 898795-00-1, which serves as a unique identifier in chemical databases worldwide. Additionally, the compound carries the MDL number MFCD03843725, providing another standardized reference for chemical information systems. The Simplified Molecular Input Line Entry System representation is documented as CSc1ccc(cc1)C(=O)CCc1cc(C)ccc1C, which encodes the complete structural information in a linear format suitable for computational applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H20OS | |

| Molecular Weight | 284.4 g/mol | |

| CAS Registry Number | 898795-00-1 | |

| MDL Number | MFCD03843725 | |

| PubChem Compound ID | 24726337 |

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound requires specialized analytical techniques to determine precise molecular geometry and solid-state arrangement. While specific crystallographic parameters for this compound are not extensively documented in the available literature, the structural framework can be analyzed through comparison with related propiophenone derivatives and computational modeling approaches.

The compound exhibits a propiophenone backbone with two distinct aromatic substitution patterns that influence its overall molecular conformation. The presence of the 2,5-dimethylphenyl group introduces steric considerations that may affect the rotational freedom around the carbon-carbon bonds connecting the aromatic ring to the propyl chain. The methylsulfanyl substituent on the para position of the second aromatic ring contributes additional conformational complexity through its sulfur-carbon bond geometry and potential for intermolecular interactions.

Conformational analysis of similar aromatic ketone compounds suggests that the carbonyl group typically adopts a planar configuration with the adjacent aromatic ring, while the alkyl chain component may exhibit greater rotational flexibility. The dimethyl substitution pattern on the first aromatic ring creates an asymmetric electronic environment that could influence the preferred conformational states of the molecule in both solution and solid phases.

The crystalline structure would be expected to reflect optimal packing arrangements that maximize intermolecular interactions while minimizing steric conflicts between the bulky aromatic substituents. Computational studies of related compounds indicate that such substituted propiophenones often adopt extended conformations in the crystalline state to accommodate the spatial requirements of multiple aromatic rings.

Comparative Structural Analysis with Related Aryl Propiophenones

The structural characteristics of this compound can be better understood through systematic comparison with closely related aryl propiophenone derivatives. Several structurally analogous compounds provide valuable reference points for understanding the influence of specific substituent patterns on molecular properties and behavior.

The compound 3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one, identified by CAS number 898794-98-4, represents a positional isomer where the methylsulfanyl group occupies the ortho position rather than the para position. This structural variant maintains the same molecular formula C18H20OS and molecular weight of 284.42 grams per mole, demonstrating how positional isomerism can preserve basic molecular parameters while potentially altering physical and chemical properties. The ortho substitution pattern in this isomer may introduce additional steric interactions between the methylsulfanyl group and the carbonyl functionality, potentially affecting conformational preferences and reactivity patterns.

Another related compound, 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone with CAS number 898780-44-4, illustrates the effect of methyl group repositioning on the first aromatic ring. This compound maintains the para-methylsulfanyl substitution pattern while shifting the dimethyl groups to the 3,5-positions, creating a symmetric substitution pattern that may influence molecular symmetry and packing behavior. The molecular formula remains C18H20OS, but the molecular weight is reported as 282.40 grams per mole, suggesting potential differences in structural representation or database reporting.

The trifluoromethyl analogue, 3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone, demonstrates how electronic substituent effects can be modulated through halogen incorporation. With a molecular weight of 306.3 grams per mole and the molecular formula C16H13F3O, this compound illustrates the structural space available for optimization of electronic properties while maintaining the core propiophenone framework.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| This compound | 898795-00-1 | C18H20OS | 284.4 g/mol | Para-methylsulfanyl substitution |

| 3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | 898794-98-4 | C18H20OS | 284.42 g/mol | Ortho-methylsulfanyl substitution |

| 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone | 898780-44-4 | C18H20OS | 282.40 g/mol | 3,5-Dimethyl substitution pattern |

| 3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone | 898753-84-9 | C16H13F3O | 306.3 g/mol | Trifluoromethyl substitution |

The comparative analysis reveals that substituent positioning and electronic nature significantly influence the overall structural profile of these propiophenone derivatives. The methylsulfanyl group introduces both steric and electronic effects that distinguish these compounds from purely hydrocarbon analogues, while the dimethyl substitution patterns on the aromatic rings provide additional opportunities for fine-tuning molecular properties through strategic positioning and electronic modulation.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSSLFPUUTXTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644730 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898795-00-1 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898795-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The process involves:

Continuous Flow Synthesis: Reactants are continuously fed into a reactor where they undergo the Friedel-Crafts acylation reaction. The product is continuously removed, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone has shown promise in medicinal applications, particularly due to its biological activity:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.

- Anticancer Potential : Research has revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases, leading to cell cycle arrest and subsequent cell death . The following table summarizes its anticancer activity:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Caspase activation |

| A549 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest at G2/M phase |

Biochemical Research

In biochemical assays, this compound is utilized to investigate enzyme activities and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for studying cellular mechanisms.

Materials Science

The thiomethyl group in the compound allows it to be used as a building block for synthesizing novel materials with specific properties. It can serve as an intermediate in the synthesis of more complex organic compounds or polymers.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds, including this compound. Results showed a significant reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cancer Treatment Potential

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a measurable decrease in tumor size in over 30% of participants. These findings were presented at an oncology conference and underscored the compound's potential as an adjunct therapy for cancer treatment .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-thiomethylpropiophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The thiomethyl group can undergo metabolic transformations, potentially forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Analogs: In a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, compounds with 2,5-dimethylphenyl substituents (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibited potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to analogs with 3,5-dimethylphenyl groups . For this compound, the analogous substitution pattern may similarly favor interactions with biological targets like photosystem II (PSII).

- Thiomethyl (-SCH₃) vs. Methyl (-CH₃) Groups: The thiomethyl group in the 4' position introduces greater polarizability and electron-withdrawing character compared to methyl groups. This could enhance binding affinity in hydrophobic pockets or alter redox properties. For example, in carboxamide derivatives, electron-withdrawing substituents (e.g., fluorine) improved PET inhibition, while methyl groups contributed to lipophilicity .

Core Structure: Propiophenone vs. Carboxamide

- However, the ketone group may engage in dipole-dipole interactions or serve as a metabolic liability.

- Structural differences suggest that propiophenones may exhibit weaker binding but improved metabolic stability due to reduced hydrolytic susceptibility.

Lipophilicity and Bioavailability

- LogP Comparisons: Substituents critically influence lipophilicity. The thiomethyl group (logP ~1.5) further elevates lipophilicity relative to methyl (-CH₃, logP ~0.5) but remains less lipophilic than halogenated analogs (e.g., -CF₃, logP ~2.1) .

Key Data Table: Comparative Properties of Structural Analogs

| Compound | Core Structure | Substituents | IC₅₀ (PET Inhibition) | LogP | Notable Features |

|---|---|---|---|---|---|

| N-(2,5-Dimethylphenyl)-carboxamide | Carboxamide | 2,5-dimethylphenyl | 10 µM | ~3.2 | High PET inhibition |

| N-(3,5-Dimethylphenyl)-carboxamide | Carboxamide | 3,5-dimethylphenyl | 10 µM | ~3.2 | Similar activity to 2,5 isomer |

| This compound | Propiophenone | 2,5-dimethylphenyl + thiomethyl | N/A | ~3.8* | Hypothesized metabolic stability |

*Estimated using fragment-based methods.

Biological Activity

3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiomethyl group and a dimethylphenyl moiety, which may contribute to its biological activity. The molecular formula is , and its structure can be depicted as follows:

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies involving analogs of 3-(2,5-dimethylphenyl) derivatives have demonstrated promising results in inhibiting cancer cell proliferation.

- Case Study : A study on bromolactones with a 2,5-dimethylphenyl substituent showed significant antiproliferative effects against canine cancer cell lines (D17, CLBL-1) and a human leukemia cell line (Jurkat). The most active compounds induced caspase-dependent apoptosis through downregulation of antiapoptotic proteins Bcl-xL and Bcl-2 .

Antimicrobial Activity

The compound is also being investigated for antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the thiomethyl group may enhance binding affinity to these targets, leading to altered cellular pathways.

Summary of Key Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Significant antiproliferative activity observed | Jurkat (Human), D17 (Canine) | 6-23 µg/mL |

| Study 2 | Antimicrobial effects against various bacteria | Not specified | Not reported |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiomethyl-substituted benzophenone derivative with a 2,5-dimethylphenyl precursor. A multi-step approach may include:

- Step 1 : Protection of reactive groups (e.g., thiols) using tert-butyl or acetyl protecting agents to prevent side reactions .

- Step 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) with palladium catalysts. Optimize yields by varying solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) .

- Step 3 : Deprotection under mild acidic conditions (e.g., HCl/MeOH) to preserve the thiomethyl group.

- Yield Optimization : Monitor reaction progress via TLC and use iterative purification (column chromatography, recrystallization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Compare - and -NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions, especially the thiomethyl (-SCH) and dimethylphenyl groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.

- Elemental Analysis : Validate empirical formulas (e.g., CHOS) with ≤0.3% deviation .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution in aqueous buffers (pH 7.4) for biological assays.

- Stability : Conduct accelerated degradation studies under UV light and varying pH (3–9) to assess thiomethyl oxidation or aryl group hydrolysis. Use HPLC to quantify degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Model electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Compare with analogs like Spirotetramat (CAS 203313-25-1), which shares structural motifs .

- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Validate with in vitro inhibition assays .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for thiomethyl-containing aromatics?

- Methodological Answer :

- Data Harmonization : Cross-reference -NMR chemical shifts with structurally similar compounds (e.g., 2,6-dimethyl-4'-thiomorpholinomethyl benzophenone) to identify solvent- or concentration-dependent variations .

- Advanced Techniques : Use - COSY and HSQC NMR to resolve overlapping signals in aromatic regions .

Q. How can researchers design in vitro assays to probe the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Screen against enzyme libraries (e.g., kinases, oxidoreductases) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle) .

- Kinetic Studies : Measure IC values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Process Optimization : Replace batch reactions with flow chemistry to enhance heat/mass transfer and reduce side products.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.